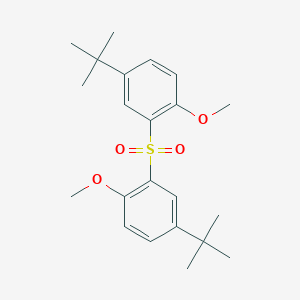
1,1'-Sulfonylbis(5-tert-butyl-2-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by the presence of sulfonyl groups attached to a benzene ring substituted with tert-butyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with appropriate nucleophiles under controlled conditions. One common method is the use of disulfide compounds reacting with sulfonyl chlorides in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield ortho- and para-substituted products, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-donating methoxy groups enhance the reactivity of the benzene ring, facilitating the formation of intermediates that can undergo further transformations . The sulfonyl groups also play a crucial role in stabilizing the intermediates and influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-butyl-2-methoxybenzenesulfonyl fluoride: Similar in structure but contains a fluoride group instead of a sulfonyl group.
Aryl carbazole-based macrocycles: Share similar structural features and are used in organic electronic applications.
Uniqueness
1,1’-Sulfonylbis(5-tert-butyl-2-methoxybenzene) is unique due to its combination of tert-butyl and methoxy substituents, which enhance its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
189316-02-7 |
|---|---|
Molekularformel |
C22H30O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-tert-butyl-2-(5-tert-butyl-2-methoxyphenyl)sulfonyl-1-methoxybenzene |
InChI |
InChI=1S/C22H30O4S/c1-21(2,3)15-9-11-17(25-7)19(13-15)27(23,24)20-14-16(22(4,5)6)10-12-18(20)26-8/h9-14H,1-8H3 |
InChI-Schlüssel |
SOCOKFUSPCUTKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
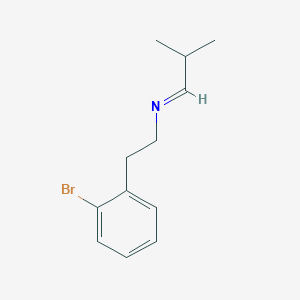

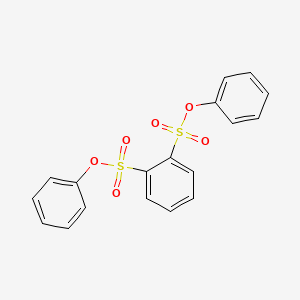
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)

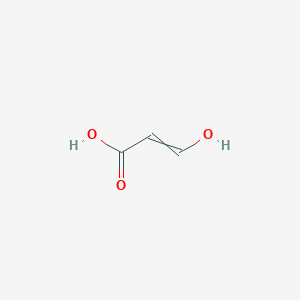

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
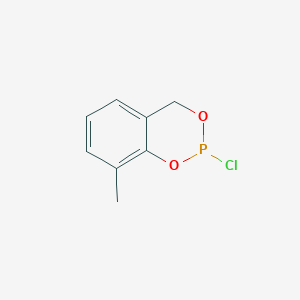

![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
